molecular formula C24H31NO7S B14991514 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(3,4,5-trimethoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B14991514
M. Wt: 477.6 g/mol
InChI Key: SQWZMHGXOZTOFR-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-PROPOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a tetrahydrothiophene ring and a trimethoxybenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-PROPOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring, followed by the introduction of the propoxy and trimethoxybenzyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-PROPOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in studying biological processes.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-PROPOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate these mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3,4,5-trimethoxybenzyl)benzamide
  • N-(1,1-Dioxidotetrahydro-3-thiophenyl)-4-isopropoxy-N-(3,4,5-trimethoxybenzyl)benzamide
  • N-(1,1-Dioxidotetrahydro-3-thiophenyl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-PROPOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H31NO7S

Molecular Weight

477.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-propoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H31NO7S/c1-5-11-32-20-8-6-18(7-9-20)24(26)25(19-10-12-33(27,28)16-19)15-17-13-21(29-2)23(31-4)22(14-17)30-3/h6-9,13-14,19H,5,10-12,15-16H2,1-4H3

InChI Key

SQWZMHGXOZTOFR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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